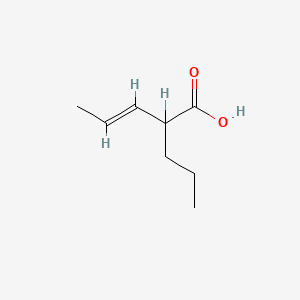
(3E)-2-Propylpent-3-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E)-2-Propylpent-3-enoic acid belongs to the class of organic compounds known as methyl-branched fatty acids. These are fatty acids with an acyl chain that has a methyl branch. Usually, they are saturated and contain only one or more methyl group. However, branches other than methyl may be present (3E)-2-Propylpent-3-enoic acid is slightly soluble (in water) and a very weakly acidic compound (based on its pKa) (3E)-2-Propylpent-3-enoic acid has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, (3E)-2-propylpent-3-enoic acid is primarily located in the cytoplasm and adiposome.
Wissenschaftliche Forschungsanwendungen
Structural and Molecular Analysis
- X-ray Crystallography and Spectroscopy : (2E)-2-(Ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, a compound related to (3E)-2-Propylpent-3-enoic acid, is characterized by X-ray crystallography, spectroscopy, and quantum chemical calculations. This research helps in understanding the molecular structure and interactions of similar compounds (Venkatesan et al., 2016).
Biochemical Effects and Metabolic Pathways
- Mitochondrial Metabolism : Studies on valproic acid, chemically similar to (3E)-2-Propylpent-3-enoic acid, show its effects on mitochondrial metabolism, specifically on beta-oxidation pathways in rat liver (Li et al., 1991).
Molecular Conformation and Analysis
- Density Functional Theory Calculations : Research on (2E)-3-(3-chlorophenyl)prop-2-enoic anhydride, structurally related to (3E)-2-Propylpent-3-enoic acid, provides insights into molecular conformation, vibrational spectra, and NBO analysis. This contributes to the understanding of similar compounds' physical and chemical properties (Mary et al., 2014).
Anticonvulsant and Toxic Potencies
- Animal Models of Epilepsy : Research on valproic acid and its metabolites, closely related to (3E)-2-Propylpent-3-enoic acid, examines their anticonvulsant and toxic potencies in different animal models of epilepsy. This provides a comparative analysis of their efficacy and safety profiles (Löscher et al., 1984).
Synthesis and Chemical Reactions
- Palladium-Catalysed Cross-Coupling : Research demonstrates the selective synthesis of 3,3-disubstituted prop-2-enoic acids, a chemical class including (3E)-2-Propylpent-3-enoic acid, via palladium-catalysed cross-coupling. This method is essential for synthesizing structurally diverse prop-2-enoic acids (Abarbri et al., 2002).
Impact on Mitochondrial Oxidative Phosphorylation
- Mitochondrial Oxidative Phosphorylation Inhibition : Valproic acid, similar to (3E)-2-Propylpent-3-enoic acid, inhibits mitochondrial oxidative phosphorylation. This research contributes to understanding the compound's impact on cellular energy metabolism (Silva et al., 1997).
Eigenschaften
CAS-Nummer |
72010-19-6 |
|---|---|
Produktname |
(3E)-2-Propylpent-3-enoic acid |
Molekularformel |
C8H14O2 |
Molekulargewicht |
142.2 g/mol |
IUPAC-Name |
(E)-2-propylpent-3-enoic acid |
InChI |
InChI=1S/C8H14O2/c1-3-5-7(6-4-2)8(9)10/h3,5,7H,4,6H2,1-2H3,(H,9,10)/b5-3+ |
InChI-Schlüssel |
WTMAHJABDOHPDJ-HWKANZROSA-N |
Isomerische SMILES |
CCCC(/C=C/C)C(=O)O |
SMILES |
CCCC(C=CC)C(=O)O |
Kanonische SMILES |
CCCC(C=CC)C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



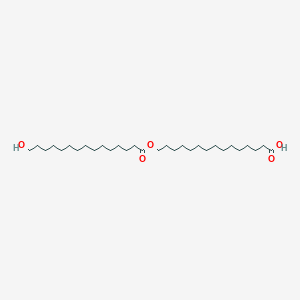
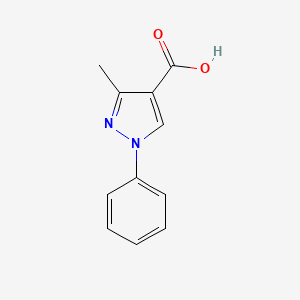
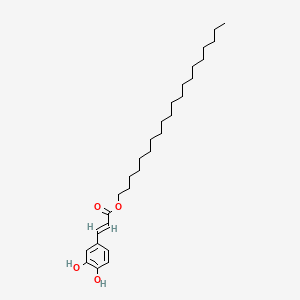
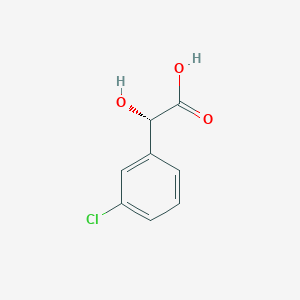
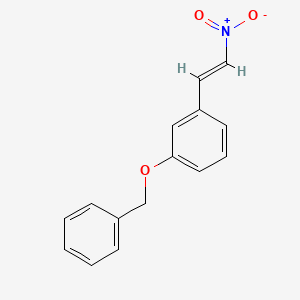
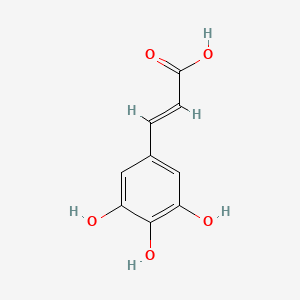
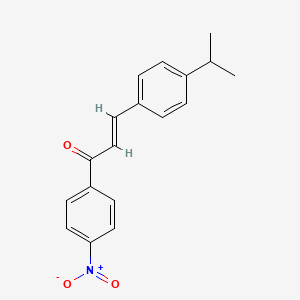

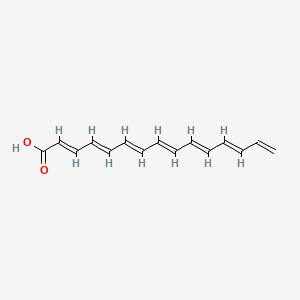
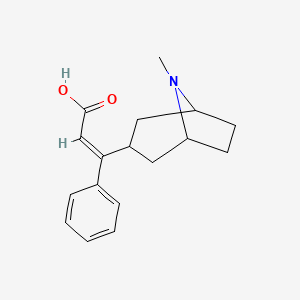
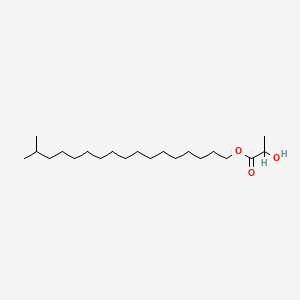
![2-[5-(4-prop-2-enoxyphenyl)tetrazol-2-yl]acetic Acid](/img/structure/B1609230.png)
![4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-pyrimidinamine](/img/structure/B1609232.png)
